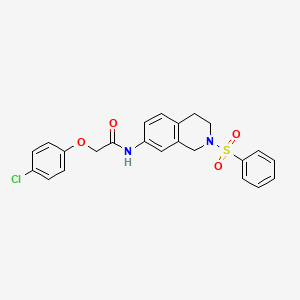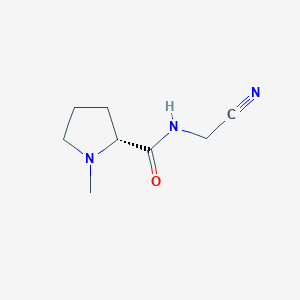![molecular formula C24H23N3O5 B2976606 methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758702-35-1](/img/structure/B2976606.png)
methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyridine derivative, which is a type of aromatic heterocyclic compound. Pyridines are often used as building blocks in the synthesis of more complex molecules in pharmaceuticals and other organic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its structure. For example, the presence of the pyridine ring could influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Material Development
The structural features of this compound suggest potential applications in the development of nonlinear optical (NLO) materials . These materials are crucial for various optoelectronic devices due to their ability to alter the frequency of light. The compound’s extended conjugated system and potential donor-acceptor characteristics could contribute to high second-order hyperpolarizability , making it a candidate for further study in this field.
Pharmaceutical Intermediate
Compounds with similar structures have been used as intermediates in the synthesis of pharmaceuticals. The presence of multiple functional groups, such as the pyridine and pyrano rings, allows for versatile chemical modifications. This could lead to the development of new medications, particularly those targeting the central nervous system or inflammatory conditions .
Molecular Electronics
Molecular electronics is an area where molecules are used as fundamental components for electronic devices. The compound’s complex structure, which includes a variety of electron-donating and -withdrawing groups, might be explored for its electronic properties and its potential use in molecular diodes or transistors .
Organic Synthesis Building Block
Due to the compound’s rich array of reactive sites, it can serve as a building block in organic synthesis. It could be used to construct more complex molecules, including natural product analogs or novel polymers with specific properties .
Catalysis
The pyridine moiety within the compound’s structure is known to act as a ligand in catalysis. It could potentially be involved in the development of new catalysts for chemical reactions, such as those used in the synthesis of fine chemicals or in environmental applications .
Sensor Development
The compound’s structure suggests potential use in sensor technology, particularly in the detection of metal ions or organic compounds. Its ability to form complexes with metals or to undergo specific reactions with target analytes could be harnessed to develop sensitive and selective sensors .
Agrochemical Research
Secondary amines, which are part of the compound’s structure, are important in the synthesis of agrochemicals. Research into this compound could lead to the development of new pesticides or herbicides with improved efficacy and reduced environmental impact .
Material Science
In material science, the compound could be investigated for its thermal properties and stability. Understanding these characteristics can inform the design of materials that need to withstand extreme conditions or that require specific thermal behaviors .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c1-14-11-18-20(23(28)27(14)13-15-7-6-10-26-12-15)19(16-8-4-5-9-17(16)30-2)21(22(25)32-18)24(29)31-3/h4-12,19H,13,25H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFPDBRESLLUKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3OC)C(=O)N1CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-Benzodioxol-5-yl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2976523.png)
![2-[(2-fluorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2976524.png)

![Methyl 4-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}phenyl ether](/img/structure/B2976528.png)



![1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B2976535.png)

![N-[2-(3-methoxyphenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2976538.png)

![2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B2976540.png)

